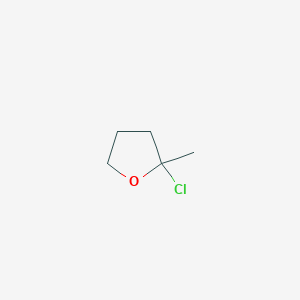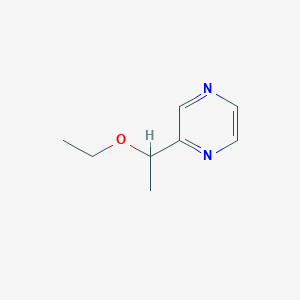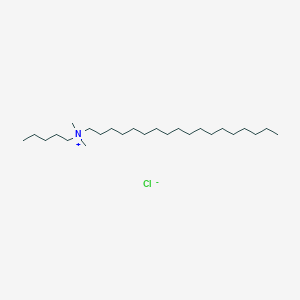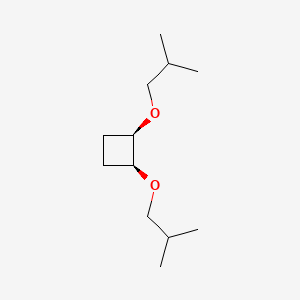
2-Chloro-2-methyloxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-2-methyloxolane is an organic compound belonging to the class of alkyl halides It is characterized by the presence of a chlorine atom attached to the second carbon of a five-membered oxolane ring, which also contains a methyl group
準備方法
Synthetic Routes and Reaction Conditions
2-Chloro-2-methyloxolane can be synthesized through several methods. One common approach involves the reaction of 2-methyloxolane with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as chlorination, separation, and purification to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
2-Chloro-2-methyloxolane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH⁻) or amines (NH₂).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) are commonly used.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) are employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) can be used.
Major Products Formed
Substitution: Formation of alcohols or amines.
Elimination: Formation of alkenes.
Oxidation: Formation of carboxylic acids or ketones.
科学的研究の応用
2-Chloro-2-methyloxolane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Chloro-2-methyloxolane involves its interaction with nucleophiles and electrophiles. The chlorine atom, being an electron-withdrawing group, makes the carbon atom it is attached to more susceptible to nucleophilic attack. This property is exploited in various chemical reactions where the compound acts as a substrate for nucleophilic substitution or elimination.
類似化合物との比較
Similar Compounds
2-Chloro-2-methylpropane: Similar in structure but lacks the oxolane ring.
2-Chloro-2-methylbutane: Contains a longer carbon chain.
2-Chloro-2-methylpentane: Even longer carbon chain with similar reactivity.
Uniqueness
2-Chloro-2-methyloxolane is unique due to the presence of the oxolane ring, which imparts different chemical properties compared to its linear counterparts
特性
CAS番号 |
88222-70-2 |
|---|---|
分子式 |
C5H9ClO |
分子量 |
120.58 g/mol |
IUPAC名 |
2-chloro-2-methyloxolane |
InChI |
InChI=1S/C5H9ClO/c1-5(6)3-2-4-7-5/h2-4H2,1H3 |
InChIキー |
KCBHTXISRKQSOT-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCO1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-Bis{2-[(naphthalen-2-yl)oxy]ethyl}acetamide](/img/structure/B14403787.png)







![4-{[(1-Phenylpropan-2-yl)amino]methyl}phenol](/img/structure/B14403818.png)

![Benzenesulfonimidoyl chloride, N-[(4-methylphenyl)sulfonyl]-](/img/structure/B14403831.png)
![N-[3-(3-Chlorophenyl)propanoyl]-L-tyrosine](/img/structure/B14403839.png)

![1-[(Trimethylsilyl)oxy]pyrimido[4,5-C]cinnoline](/img/structure/B14403851.png)
